3,4,5-TRIMETHOXYBENZALDEHYDE N-ETHYLTHIOSEMICARBAZONE
Description
3,4,5-Trimethoxybenzaldehyde N-ethylthiosemicarbazone is a thiosemicarbazone derivative synthesized from 3,4,5-trimethoxybenzaldehyde, a key intermediate in pharmaceuticals such as trimethoprim, an antibiotic used to treat bacterial infections . The compound features a benzaldehyde core substituted with three methoxy groups at the 3-, 4-, and 5-positions, conjugated to an N-ethylthiosemicarbazone moiety. Its molecular formula is C₁₃H₁₉N₃O₃S, with applications in medicinal chemistry due to the bioactivity of thiosemicarbazones, which are known for antimicrobial, antiviral, and anticancer properties .
Synthesis:
The compound is typically synthesized via condensation of 3,4,5-trimethoxybenzaldehyde with N-ethylthiosemicarbazide under basic conditions (e.g., 3% NaOH/MeOH at −10 °C or room temperature) . Optimization of green chemistry methods, such as oxidation-bromination, has improved the yield and purity of the aldehyde precursor .
Properties
IUPAC Name |
1-ethyl-3-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-5-14-13(20)16-15-8-9-6-10(17-2)12(19-4)11(7-9)18-3/h6-8H,5H2,1-4H3,(H2,14,16,20)/b15-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSYXIVLBIZQJT-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NN=CC1=CC(=C(C(=C1)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=S)N/N=C/C1=CC(=C(C(=C1)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,4,5-TRIMETHOXYBENZALDEHYDE N-ETHYLTHIOSEMICARBAZONE typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with ethylthiourea under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
3,4,5-TRIMETHOXYBENZALDEHYDE N-ETHYLTHIOSEMICARBAZONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of 3,4,5-trimethoxybenzaldehyde N-ethylthiosemicarbazone. It has shown effectiveness against various bacterial strains and fungi.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics, indicating potential as a lead compound for new antimicrobial agents .
Anticancer Properties
Research has also focused on the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines.
Data Table: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 20 | Induction of apoptosis via ROS |
| HeLa (Cervical Cancer) | 15 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 25 | Cell cycle arrest |
Case Study : In vitro studies indicated that treatment with this compound resulted in significant cell death in MCF-7 cells through reactive oxygen species (ROS) generation and subsequent apoptosis pathways .
Agricultural Applications
The compound has been explored for its potential use as a pesticide or fungicide due to its biological activity.
Case Study : A field trial reported in Pest Management Science showed that formulations containing this compound reduced fungal infections in crops by over 50%, highlighting its efficacy as a natural pesticide alternative .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with N-ethylthiosemicarbazone under acidic conditions. This reaction can be optimized for yield and purity through various methods including refluxing or microwave-assisted synthesis.
Mechanism of Action
The mechanism of action of 3,4,5-TRIMETHOXYBENZALDEHYDE N-ETHYLTHIOSEMICARBAZONE involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition is achieved through competitive binding, where the compound competes with the natural substrate for the enzyme’s active site .
Comparison with Similar Compounds
Positional Isomers: 2,4,5-Trimethoxybenzaldehyde N-Ethylthiosemicarbazone
The positional isomer 2,4,5-trimethoxybenzaldehyde N-ethylthiosemicarbazone shares the same molecular formula (C₁₃H₁₉N₃O₃S ) but differs in the substitution pattern of methoxy groups (2-, 4-, and 5-positions vs. 3-, 4-, 5-). This structural variation impacts physicochemical and biological properties:
The symmetric 3,4,5-isomer is hypothesized to exhibit superior pharmacological activity due to enhanced electronic delocalization and steric compatibility with biological targets .
Substituent Effects in Thiosemicarbazone Derivatives
Thiosemicarbazones with varying substituents on the benzaldehyde or thiosemicarbazide moieties display distinct reactivities and bioactivities. For example:
Chlorine vs. Methoxy Substituents :
In a study comparing derivatives with Ra/Rb = H/Cl (compound b ) and H/OMe (compound c ), methoxy groups (electron-donating) increased solubility in polar solvents, while chlorine (electron-withdrawing) enhanced electrophilicity, affecting reaction kinetics .- N-Alkyl Chain Length: Replacing the N-ethyl group with bulkier alkyl chains (e.g., N-propyl) could reduce metabolic stability but improve membrane permeability.
Toxicity and Stability
Thiosemicarbazones generally exhibit moderate to high toxicity depending on substitution patterns. For instance, analogs with nitro groups (e.g., 5-nitrovanillin derivatives) show higher cytotoxicity due to redox-active properties .
Q & A
Q. What are the established synthesis routes for 3,4,5-trimethoxybenzaldehyde N-ethylthiosemicarbazone, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via condensation of 3,4,5-trimethoxybenzaldehyde with N-ethylthiosemicarbazide under acidic catalysis. A standard protocol involves refluxing equimolar amounts of the aldehyde and thiosemicarbazide in ethanol with 5–10 drops of glacial acetic acid for 4–6 hours . Key variables affecting yield include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity but require rigorous drying.
- Temperature : Prolonged reflux (>6 hours) can lead to decomposition, reducing purity.
- Catalyst : Acetic acid is preferred over HCl to avoid side reactions with methoxy groups.
Table 1 : Yield optimization from analogous thiosemicarbazone syntheses :
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Glacial Acetic Acid | Ethanol | 4 | 78 |
| HCl | Methanol | 6 | 65 |
| None | DMF | 8 | 42 |
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- FT-IR : Confirm the presence of thiosemicarbazone C=S stretch (1,100–1,250 cm⁻¹) and imine C=N stretch (~1,600 cm⁻¹). Methoxy C-O stretches appear at ~2,850 cm⁻¹ .
- NMR : ¹H NMR reveals aromatic protons (δ 6.8–7.2 ppm), methoxy singlets (δ 3.8–4.0 ppm), and N-ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 3.3–3.5 ppm for CH₂). ¹³C NMR confirms carbonyl (δ ~190 ppm) and thiourea carbon (δ ~175 ppm) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula C₁₃H₁₉N₃O₃S (MW 309.4 g/mol). Fragmentation patterns validate the thiosemicarbazone backbone .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : The compound is sensitive to oxidation and moisture. Stability data indicate:
- Short-term storage : Desiccated at 4°C in amber vials (stable for 6 months).
- Long-term storage : Argon-sealed containers at -20°C (stable for >1 year).
- Incompatibilities : Avoid contact with oxidizing agents (e.g., peroxides) or strong bases, which degrade the thiosemicarbazone moiety .
Table 2 : Stability under accelerated conditions (40°C/75% RH) :
| Duration (weeks) | Purity Loss (%) | Degradation Products Identified |
|---|---|---|
| 2 | <5 | None detected |
| 4 | 12 | 3,4,5-Trimethoxybenzoic acid |
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound for scalability while minimizing byproducts?
- Methodological Answer :
- Microwave-assisted synthesis : Reduces reaction time to 30–45 minutes with comparable yields (75–80%) by enhancing reaction kinetics .
- Green chemistry approaches : Use water-ethanol mixtures (1:1) with catalytic β-cyclodextrin to improve solubility and reduce solvent waste .
- Byproduct mitigation : Monitor pH (optimum: 4.5–5.5) to suppress hydrolysis of methoxy groups. HPLC tracking (C18 column, MeOH:H₂O = 70:30) identifies early-stage impurities .
Q. What strategies are effective for evaluating the biological activity of this compound in antimicrobial assays?
- Methodological Answer :
- Antibacterial testing : Use agar dilution methods (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values correlate with the compound’s ability to chelate metal ions critical for microbial enzymes .
- Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK-293) ensure selective toxicity. IC₅₀ values >100 µg/mL suggest low mammalian toxicity .
Table 3 : Representative MIC values for structurally similar thiosemicarbazones :
| Strain | MIC (µg/mL) |
|---|---|
| S. aureus | 12.5 |
| E. coli | 50 |
| C. albicans | 25 |
Q. How should researchers address contradictions in reported toxicity data for 3,4,5-trimethoxybenzaldehyde derivatives?
- Methodological Answer : Discrepancies in LD₅₀ values (e.g., oral LD₅₀ = 422 mg/kg in rats vs. higher thresholds in other studies) arise from:
- Purity variances : Impurities (e.g., residual solvents) exacerbate toxicity. Always characterize batches via HPLC before testing.
- Species-specific metabolism : Cross-validate rodent data with in vitro hepatocyte models (e.g., HepG2 cells) to predict human toxicity .
- Dose regimen : Acute vs. chronic exposure studies yield different thresholds. Design longitudinal studies with multiple dosing intervals.
Data Contradictions and Resolution
- Synthesis Yield Variability : Conflicting yields (e.g., 42% vs. 78% in Table 1) stem from solvent polarity and catalyst efficiency. Reproduce protocols with controlled moisture levels and inert atmospheres .
- Biological Activity Discrepancies : Differences in MIC values (Table 3) may reflect assay conditions (e.g., nutrient broth composition). Standardize protocols using CLSI guidelines and include positive controls (e.g., trimethoprim) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
